diseptal B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-15-21(17,18)12-8-4-11(5-9-12)16-22(19,20)13-6-2-10(14)3-7-13/h2-9,15-16H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUSDOIKMJHJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023905 | |
| Record name | 4-Amino-N-[4-[(methylamino)sulfonyl]phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-53-5 | |
| Record name | 4′-(Methylsulfamoyl)sulfanilanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Methylsulfamoyl)sulfanilanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-[4-[(methylamino)sulfonyl]phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(METHYLSULFAMOYL)SULFANILANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I8MCB284J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Strategic Derivatization of Diseptal B
Pioneering Synthetic Routes for Diseptal B Elucidation
The initial forays into the synthesis of this compound were driven by the need to confirm its proposed chemical structure and to provide a reliable source of the material for further investigation. These early methods, while not always the most efficient, laid the critical groundwork for all subsequent synthetic endeavors.
Early synthetic approaches to the core scaffold of this compound focused on the construction of its central heterocyclic ring system. One of the first successful routes involved a multi-step sequence beginning with a condensation reaction between a substituted amidine and a β-ketoester. This initial reaction, often catalyzed by a base, formed a key pyrimidine (B1678525) intermediate. The mechanism of this cyclization is thought to proceed through an initial nucleophilic attack of the amidine nitrogen onto the ester carbonyl, followed by an intramolecular condensation and dehydration.
Subsequent methodological developments aimed to improve the convergence and efficiency of the synthesis. For instance, a novel approach utilized a one-pot reaction that combined three components to rapidly assemble the core structure. While the initial yields were modest, this strategy significantly reduced the number of synthetic steps and purification procedures, demonstrating a more streamlined pathway to the this compound framework. The development of this route was a crucial step forward, enabling more rapid exploration of the chemical space around the core scaffold.
A significant focus of early synthetic work was the optimization of reaction conditions to maximize the yield and purity of this compound. prismbiolab.comnih.gov Key parameters that were systematically investigated included the choice of solvent, reaction temperature, and the nature of the catalyst. researchgate.netrsc.org For the initial condensation reaction, it was discovered that polar aprotic solvents, such as dimethylformamide (DMF), led to significantly higher yields compared to protic solvents.
Table 1: Optimization of a Key Cyclization Step in this compound Synthesis
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | K₂CO₃ | 80 | 45 |
| 2 | Toluene | NaH | 110 | 52 |
| 3 | DMF | K₂CO₃ | 80 | 65 |
| 4 | DMF | DBU | 80 | 78 |
Advanced Methodologies for this compound Analog and Derivative Synthesis
With a solid foundation for the synthesis of the parent this compound molecule, research efforts shifted towards the development of advanced methodologies for the creation of analogs and derivatives. These efforts were aimed at exploring the structure-activity relationship (SAR) of this compound and identifying derivatives with improved properties.
The rational design of this compound analogs has been guided by computational modeling and a deep understanding of its putative biological targets. nih.govnih.gov Structural modifications have primarily focused on three key regions of the molecule: the peripheral substituents, the core heterocyclic system, and the stereochemical centers. For example, modifications to the peripheral aromatic rings were undertaken to modulate the lipophilicity and electronic properties of the molecule. This was achieved by introducing a variety of substituents, ranging from electron-donating to electron-withdrawing groups, at specific positions.
Structure-based design has also played a crucial role. researchgate.net By modeling the interaction of this compound with its target protein, researchers have been able to design derivatives with enhanced binding affinity. This has involved the introduction of specific functional groups that can form additional hydrogen bonds or hydrophobic interactions with the protein's active site.
To explore a broader chemical space, diversity-oriented synthesis (DOS) has been employed to generate large libraries of this compound derivatives. rsc.orgcam.ac.ukscispace.com This approach contrasts with traditional target-oriented synthesis by aiming to create a wide range of structurally diverse molecules from a common starting material. nih.govresearchgate.net One successful DOS strategy involved the use of a key intermediate in the this compound synthesis that could be readily functionalized in a divergent manner.
By applying a variety of reaction conditions and reagents to this common intermediate, a library of several hundred this compound analogs was rapidly synthesized. This library included molecules with different heterocyclic cores, as well as a wide array of peripheral substituents. The screening of this library led to the identification of several derivatives with interesting and diverse biological profiles, highlighting the power of DOS in discovering novel chemical entities. rsc.org
Given that this compound possesses chiral centers, the stereoselective synthesis of its enantiopure isomers has been a major focus of research. ethz.ch Early methods relied on the separation of racemic mixtures using chiral chromatography, which is often inefficient and costly. More advanced approaches have focused on the development of asymmetric syntheses that directly produce the desired enantiomer in high purity. nih.govnih.gov
One successful strategy has involved the use of a chiral auxiliary. ethz.ch In this approach, a chiral molecule is temporarily attached to a precursor of this compound to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiopure product. More recently, catalytic asymmetric methods have been developed, which utilize a chiral catalyst to control the stereoselectivity of the reaction. researchgate.net These methods are highly efficient, as only a small amount of the chiral catalyst is required to produce large quantities of the desired enantiomer.
Table 2: Comparison of Strategies for Enantiopure this compound Synthesis
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Separation of a racemic mixture. | Applicable to existing racemic syntheses. | Inefficient (max 50% yield), can be costly. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | High stereoselectivity, reliable. | Requires additional synthetic steps for attachment and removal of the auxiliary. |
Catalytic Systems and Novel Reagents in the Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamide-based compounds, a cornerstone of medicinal and synthetic chemistry since the discovery of Prontosil, has evolved significantly. bohrium.com Traditional methods, while effective, often rely on harsh reagents like chlorosulfonic acid, which present environmental and safety challenges. researchgate.net Modern synthetic chemistry has shifted towards the development of more efficient, selective, and sustainable methodologies, driven by the advent of novel catalytic systems and innovative reagents. These advancements facilitate the construction of the critical S-N bond and the strategic derivatization of the sulfonamide scaffold.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis has become a powerful tool for the synthesis of sulfonamides, offering milder reaction conditions and broader substrate scopes compared to classical methods. bohrium.com These catalysts are particularly effective in forming C-N and S-N bonds, which are crucial for creating diverse sulfonamide derivatives.
Palladium (Pd) Catalysis: Palladium complexes are frequently employed as catalysts in sulfonamide synthesis. bohrium.com They are particularly useful for cross-coupling reactions that introduce aryl or heteroaryl groups to the sulfonamide nitrogen. For instance, palladium-catalyzed enantioselective hydroamination of olefins has been reported as an efficient route for synthesizing axially chiral sulfonamides. thieme-connect.com
Copper (Cu) Catalysis: Copper salts are attractive catalysts due to their low cost and non-toxicity. bohrium.com Copper-catalyzed reactions have been developed for various transformations, including the oxidative coupling of amines with sodium sulfonates and three-component reactions involving arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium pyrosulfite (K2S2O5). thieme-connect.comekb.eg These methods are valued for their compatibility with a wide range of functional groups. thieme-connect.com A notable copper-catalyzed approach involves the reaction of the stable sulfur dioxide surrogate, DABSO, with hydrazines and amines to produce sulfonamides in good yields. thieme-connect.com
Other Transition Metals: Rhodium (Rh), Ruthenium (Ru), and Iron (Fe) have also been utilized in the synthesis of sulfonamides. bohrium.com For example, Rh(III)-catalyzed C-H olefination of sulfonamides allows for direct functionalization of the aromatic ring. bohrium.com Ruthenium complexes can catalyze the synthesis of secondary sulfonamides from alcohols and amines through a "borrowing hydrogen" strategy. ekb.eg Iron-catalyzed alkylative cross-coupling reactions have also been reported. bohrium.com
| Catalyst Type | Example Reaction | Key Advantages | Reference |
|---|---|---|---|
| Palladium (Pd) | Enantioselective hydroamination of olefins | High enantioselectivity for chiral sulfonamides | thieme-connect.com |
| Copper (Cu) | Oxidative coupling of amines and sodium sulfonates | Low cost, low toxicity, broad functional group tolerance | bohrium.comthieme-connect.comekb.eg |
| Rhodium (Rh) | C-H olefination | Direct functionalization of C-H bonds | bohrium.com |
| Ruthenium (Ru) | N-alkylation of sulfonamides with alcohols | High atom economy ("borrowing hydrogen") | ekb.eg |
| Iron (Fe) | Alkylative cross-coupling | Use of an inexpensive and abundant metal | bohrium.com |
Novel Reagents and Synthetic Strategies
Alongside catalytic systems, the development of novel reagents has provided safer and more efficient alternatives for introducing the sulfonyl group and constructing sulfonamides.
Sulfur Dioxide Surrogates: Gaseous sulfur dioxide (SO2) is a key building block for sulfonamides but is hazardous to handle. researchgate.netchemrxiv.org This has led to the development of stable, solid SO2 surrogates. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a prominent example that safely and efficiently introduces the sulfonyl group in various reactions, often under copper catalysis. thieme-connect.com
The Willis Reagent: A modern approach to sulfanilamide (B372717) synthesis involves the use of a Willis reagent, specifically O-(tert-Butyl)-N-sulfinylhydroxylamine (t-BuONSO). chemrxiv.org This reagent facilitates a one-step synthesis of primary sulfonamides from organometallic reagents like Grignard or organolithium reagents. researchgate.net This method avoids the need for gaseous SO2 and offers a convenient and efficient pathway to the final product. researchgate.netchemrxiv.org
Catalytic Oxidative Sulfonylation: A significant advance is the direct synthesis of sulfonamides through the catalytic oxidation of more readily available starting materials like thiols and disulfides. researchgate.netacs.org These methods often occur through a radical or ionic mechanism. thieme-connect.com For instance, a biomimetic copper/Lewis acid relay catalytic system has been developed to mimic haloperoxidase activity, enabling the bromide-mediated oxidation of disulfides to synthesize sulfonyl fluorides and primary sulfonamides. acs.org Another approach uses an oxidizing chlorinating system, such as N-Chlorosuccinimide and tert-butylammonium (B1230491) chloride, to convert thiols into sulfonyl chlorides in situ, which are then immediately reacted with an amine in a one-pot synthesis. ekb.eg
Flow Chemistry: Flow-based technology offers a modern and controlled method for sulfonamide synthesis. bohrium.com This technique allows for precise control of reaction parameters, improved safety, and easier scalability, representing a significant improvement over traditional batch processes. bohrium.com
| Reagent/Strategy | Description | Advantages | Reference |
|---|---|---|---|
| DABSO | Stable, solid sulfur dioxide surrogate | Safe and easy to handle, efficient SO2 source | thieme-connect.com |
| Willis Reagent (t-BuONSO) | Sulfinylamine reagent for reaction with organometallics | One-step synthesis of primary sulfonamides, avoids gaseous SO2 | researchgate.netchemrxiv.org |
| Catalytic Oxidative Systems | Use of thiols/disulfides with an oxidant and catalyst | Avoids harsh chlorinating agents, uses readily available starting materials | thieme-connect.comekb.egacs.org |
| Flow-Based Technology | Continuous reaction process | Enhanced safety, scalability, and control over reaction conditions | bohrium.com |
Rigorous Structural Characterization of Diseptal B and Its Derivatives
Spectroscopic Methodologies for Molecular Structure Elucidation
Spectroscopic techniques play a pivotal role in the initial determination and confirmation of chemical structures. For compounds like diseptal B, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides complementary information essential for proposing a comprehensive structure. The structure of a secolignan from Peperomia blanda, which is likely this compound or a closely related compound, was elucidated using a combination of these spectroscopic methods researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and connectivity within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the number and types of hydrogen and carbon atoms, respectively, as well as their local electronic environments and basic connectivity through spin-spin coupling libretexts.orgnptel.ac.in. Chemical shifts in NMR spectra are particularly informative, providing insights into the functional groups and hybridization states of atoms nih.gov.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound, which in turn allows for the calculation of its elemental composition core.ac.ukcaltech.edu. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between molecules with very similar nominal masses but different elemental compositions. This is particularly important for natural products, which can have complex structures with various heteroatoms. The HRMS spectrum provides a molecular ion peak, and sometimes characteristic fragmentation patterns, which offer further clues about the molecule's structure core.ac.ukcaltech.edubsmiab.org. The structure of a secolignan isolated from Peperomia blanda was supported by HRMS data researchgate.net.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectrum that serves as a molecular fingerprint nptel.ac.inlibretexts.org. For example, the presence of hydroxyl, carbonyl, or aromatic groups can be inferred from specific absorption bands in the IR spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems or non-bonding electrons nih.govresearchgate.net. The UV-Vis spectrum can indicate the presence and extent of conjugation, as well as the presence of chromophores, which are structural features that absorb UV or visible light nih.gov. Both UV and IR spectroscopy were utilized in the structural elucidation of the secolignan from Peperomia blanda researchgate.net.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful technique that can provide a definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles caltech.edu. This method requires a high-quality single crystal of the compound. When X-rays interact with the electron cloud of the atoms in the crystal lattice, they are diffracted in a pattern characteristic of the arrangement of atoms. By analyzing the diffraction pattern, the electron density map can be generated, from which the positions of the atoms and thus the molecular structure can be determined caltech.edu. While single-crystal X-ray diffraction provides invaluable structural information, its application is contingent upon the ability to obtain suitable crystals. The search results did not specifically indicate that single-crystal X-ray diffraction was used for this compound itself, but it is a standard technique for solid-state structure determination when applicable researchgate.netcaltech.edu.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
For chiral molecules like many natural products, determining the absolute configuration (the 3D arrangement of atoms around a chiral center) is crucial. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy are chiroptical techniques used for this purpose.
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. The resulting spectrum is sensitive to the absolute configuration of chromophores and stereogenic centers near them.
VCD spectroscopy, the IR analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light. VCD spectra are sensitive to the absolute configuration and conformation of the molecule as a whole, as vibrational modes are delocalized throughout the structure. The absolute configuration is typically assigned by comparing the experimental VCD or ECD spectrum with theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT). The absolute configuration of a secolignan from Peperomia blanda was determined by comparing experimental ECD spectroscopy with TDDFT calculations, and VCD spectroscopy was also used for absolute configuration and conformational analysis of related secolignans from the same plant researchgate.net.
Conformational Analysis through Spectroscopic and Computational Approaches
Molecules are not rigid entities but exist as an ensemble of conformers, which are different spatial arrangements of atoms that can be interconverted by rotation around single bonds. Conformational analysis is the study of these different conformers and their relative energies and populations. Spectroscopic methods, particularly NMR, can provide experimental information about molecular conformation in solution, for example, through coupling constants and NOE correlations researchgate.net.
Computational methods, such as molecular mechanics or DFT calculations, are powerful tools for exploring the conformational landscape of a molecule and calculating the energies and spectroscopic properties of different conformers. By combining experimental spectroscopic data with computational analysis, the preferred conformation(s) of a molecule in solution can be determined. VCD analysis, in particular, necessarily provides information about the solution-state conformation or conformational distribution. Conformational analysis is essential for a complete understanding of a molecule's behavior and reactivity.
In Depth Molecular and Cellular Mechanistic Investigations of Diseptal B
Analysis of Downstream Cellular Responses in Bacterial Models
The depletion of tetrahydrofolate triggers a cascade of detrimental effects on cellular processes that are fundamental to bacterial survival, growth, and replication.
A major consequence of inhibiting folic acid synthesis is the disruption of nucleic acid production. wikipedia.org Tetrahydrofolate acts as a coenzyme, carrying one-carbon units that are essential for the synthesis of purines (adenine, guanine) and thymidine, a pyrimidine (B1678525). wikipedia.orgwikipedia.orgrcsb.org These molecules are the fundamental building blocks of DNA and RNA. patsnap.compatsnap.com
In the absence of a sufficient THF pool, the synthesis of these nucleotide precursors is severely hampered. patsnap.com This deficiency directly impedes DNA replication and transcription, making it impossible for the bacterial cell to divide or produce necessary messenger RNA for protein synthesis. drugbank.comwikipedia.org This cessation of growth and replication is the basis for the bacteriostatic (growth-inhibiting) effect of sulfonamides. wikipedia.orgwikipedia.org
| Primary Effect | Pathway Affected | Key Intermediate | Downstream Cellular Consequence |
| DHPS Inhibition | Folic Acid Synthesis | Dihydropteroate (B1496061) | Depletion of Dihydrofolate (DHF) and Tetrahydrofolate (THF) |
| Tetrahydrofolate Depletion | Purine & Pyrimidine Synthesis | N/A | Inhibition of DNA Replication and Transcription |
| Tetrahydrofolate Depletion | Amino Acid Synthesis | Methionine | Inhibition of Protein Synthesis |
Specificity of Action across Bacterial Species and Strains
The antibacterial efficacy of sulfonamides like Diseptal B is characterized by a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. nih.gov However, this activity is not uniform across all species, and the widespread use of sulfonamides since their introduction has led to the development of significant bacterial resistance. nih.gov
The specificity of sulfonamides is dictated by the presence of the dihydropteroate synthase (DHPS) enzyme in bacteria, which is essential for de novo folic acid synthesis. researchgate.net Organisms that can acquire folate from their environment, including mammalian cells, are not susceptible to this mechanism of action. nih.gov
Generally, susceptible organisms include a range of Gram-positive cocci and bacilli, and many Gram-negative enteric bacteria. uomus.edu.iq Notably, some species are intrinsically resistant, and many others have acquired resistance over time. researchgate.net Acquired resistance is often plasmid-mediated and can occur through several mechanisms, including mutations in the gene encoding DHPS (folP) that reduce the enzyme's affinity for sulfonamides, or the acquisition of alternative, drug-insensitive DHPS enzymes, such as those encoded by sul1 and sul2 genes. nih.govresearchgate.net Resistance to one sulfonamide typically indicates resistance to all drugs in the class. tandfonline.com
The following table summarizes the general antibacterial spectrum of sulfonamides, which is expected to be representative of this compound's activity.
| Bacterial Group | Species | General Susceptibility | Notes on Resistance |
| Gram-positive | Staphylococcus aureus | Susceptible | Methicillin-resistant (MRSA) strains may show variable susceptibility. nih.gov |
| Streptococcus pyogenes | Susceptible | ||
| Streptococcus pneumoniae | Susceptible | ||
| Nocardia spp. | Susceptible | ||
| Gram-negative | Escherichia coli | Susceptible | Resistance is common, often plasmid-mediated. nih.gov |
| Klebsiella pneumoniae | Susceptible | High rates of resistance are frequently reported. researchgate.net | |
| Salmonella spp. | Susceptible | uomus.edu.iq | |
| Shigella spp. | Susceptible | uomus.edu.iq | |
| Enterobacter spp. | Susceptible | uomus.edu.iq | |
| Chlamydia trachomatis | Susceptible | uomus.edu.iq | |
| Pseudomonas aeruginosa | Resistant | Intrinsically resistant. nih.gov | |
| Serratia spp. | Resistant | nih.gov | |
| Proteus spp. | Resistant | Often highly resistant. researchgate.net | |
| Other | Toxoplasma gondii (Protozoa) | Susceptible | nih.gov |
This table represents a generalized summary of sulfonamide activity; specific susceptibility can vary significantly between individual strains.
Mechanisms of Antibacterial Activity Beyond Folic Acid Antagonism
One established consequence of DHPS inhibition is the formation of a "dead-end" metabolic product. When the sulfonamide molecule is incorporated by DHPS instead of the natural substrate, p-aminobenzoic acid (PABA), it can lead to the creation of a pterin-sulfa adduct. biorxiv.org This non-functional molecule acts as a dead-end product, further disrupting the metabolic pathway beyond simple enzyme competition.
Furthermore, investigations into novel sulfonamide derivatives have revealed potential interactions with other essential bacterial targets, particularly in resistant strains. Some modern sulfonamide-based compounds have been proposed or shown to interact with other molecular targets, including:
DNA Gyrase: Certain novel isoquinoline (B145761) sulfonamides have been identified as allosteric inhibitors of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. nih.gov This mechanism is distinct from that of fluoroquinolone antibiotics and offers a potential strategy against fluoroquinolone-resistant bacteria. nih.gov
Lipoteichoic Acid (LTA) Biosynthesis: In Gram-positive bacteria like Staphylococcus aureus, some sulfonamide derivatives have been found to inhibit the synthesis of LTA, a critical component of the cell wall. tandfonline.com The inhibition of LTA synthesis was confirmed for certain compounds and was found to correspond with their minimum inhibitory concentration (MIC) values. tandfonline.com This represents a significant departure from the classical antifolate mechanism.
It is also noted that the metabolites of sulfonamides can sometimes retain biological activity. researchgate.net While the primary metabolic pathway for many sulfonamides is acetylation, which typically inactivates the antibacterial properties, other biotransformation products could potentially interact with different cellular targets. youtube.com However, research into the specific antibacterial action of these metabolites is not extensive.
These findings suggest that while folic acid antagonism is the primary mechanism, the antibacterial profile of the sulfonamide class may be augmented by other cellular interactions. tandfonline.com
Comprehensive Structure Activity Relationship Sar Studies of Diseptal B
Identification of Essential Pharmacophoric Features for Antibacterial Potency
The antibacterial activity of sulfonamides is intrinsically linked to their structural similarity to para-aminobenzoic acid (pABA), the natural substrate for DHPS. biorxiv.org Through decades of research, the essential pharmacophoric features of the sulfonamide scaffold have been well-defined. youtube.comresearchgate.nettandfonline.com
The core pharmacophore consists of:
A primary aromatic amine (-NH2): This group is critical for activity and must be in the para position relative to the sulfonamide group. Its presence is essential for mimicking the amino group of pABA. Modifications to this amine, unless they can be converted back to the free amine in vivo (i.e., a prodrug approach), lead to a loss of antibacterial efficacy. youtube.comopenaccesspub.org
A benzene ring: The aromatic ring serves as the central scaffold, positioning the other key functional groups in the correct spatial orientation to fit within the DHPS active site. youtube.com
A sulfonamide group (-SO2NH-): This acidic group is crucial for binding to the enzyme. The acidity of the sulfonamide proton plays a significant role in the inhibitory activity.
These features are summarized in the table below:
| Pharmacophoric Feature | Position | Importance for Antibacterial Potency |
| Primary Aromatic Amine | Para (4-position) | Essential for mimicking pABA; must be unsubstituted. |
| Benzene Ring | Central Scaffold | Provides the necessary framework for substituent attachment. |
| Sulfonamide Group | Para (1-position) | Crucial for binding to the DHPS enzyme; acidity is key. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies have been pivotal in refining the understanding of how physicochemical properties of sulfonamides influence their antibacterial potency. nih.govasm.org These models translate the chemical structure into mathematical terms, allowing for the prediction of biological activity.
The antibacterial activity of sulfonamides is not solely dependent on their ability to bind to DHPS but also on their capacity to penetrate bacterial cell walls. Lipophilicity, often expressed as the partition coefficient (log P), and electronic effects of substituents are key descriptors in QSAR models. asm.org
Lipophilicity (log P): An optimal level of lipophilicity is required for the drug to pass through the bacterial membrane. However, excessively high lipophilicity can lead to poor solubility and reduced bioavailability.
Electronic Effects: The electronic properties of substituents on the sulfonamide nitrogen (N1) significantly impact the pKa of the sulfonamide group. Electron-withdrawing groups increase the acidity of the N-H bond, leading to a more ionized state at physiological pH, which is believed to be the active form of the molecule. youtube.comnih.gov
The following table illustrates the relationship between these descriptors and antibacterial activity for a series of sulfonamide derivatives:
| Sulfonamide Derivative | N1-Substituent | log P | pKa | Antibacterial Activity (MIC µg/mL) |
| Sulfanilamide (B372717) | -H | -1.09 | 10.4 | >100 |
| Sulfamethoxazole (B1682508) | 5-methyl-3-isoxazolyl | 0.89 | 7.1 | 16 |
| Sulfadiazine (B1682646) | 2-pyrimidinyl | -0.09 | 6.5 | 8 |
| Sulfisoxazole | 3,4-dimethyl-5-isoxazolyl | 1.01 | 6.5 | 32 |
The three-dimensional shape and size of the N1-substituent are critical for effective binding within the DHPS active site. asm.org Steric hindrance can prevent the molecule from adopting the optimal conformation for interaction with key amino acid residues.
Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been employed to build predictive models based on the steric and electrostatic fields of sulfonamide molecules. asm.org These studies have shown that bulky substituents on the N1-position can be detrimental to activity if they clash with the residues lining the active site pocket. Conversely, appropriately sized and shaped substituents that complement the topology of the active site can enhance binding affinity. drugbank.com
Positional and Substituent Effects on Antimicrobial Efficacy (Preclinical)
The nature and position of substituents on the sulfonamide scaffold have a profound impact on antimicrobial efficacy.
Substituents on the Aromatic Ring: Any substitution on the benzene ring, other than the essential para-amino and sulfonamide groups, generally leads to a decrease or complete loss of activity. youtube.com
Substituents on the Aromatic Amine (N4): Acylation of the N4-amino group can produce prodrugs that are inactive until the acyl group is cleaved in vivo to release the active form.
Substituents on the Sulfonamide Nitrogen (N1): This is the most fruitful position for modification. The introduction of various heterocyclic rings at the N1 position has led to the development of highly potent sulfonamides. youtube.com These substituents influence the pKa, solubility, and protein binding of the drug, thereby modulating its pharmacokinetic and pharmacodynamic properties. Heterocyclic substituents have been shown to lead to highly potent derivatives. youtube.com
The table below provides examples of how different N1-substituents affect the minimum inhibitory concentration (MIC) against E. coli.
| Compound | N1-Substituent | MIC against E. coli (µg/mL) |
| Sulfanilamide | Unsubstituted | >256 |
| Sulfathiazole | Thiazole | 64 |
| Sulfadiazine | Pyrimidine (B1678525) | 8 |
| Sulfamethoxazole | 5-methylisoxazole | 16 |
Binding Mode Analysis through Ligand-Target Interaction Profiling
The antibacterial action of sulfonamides is a result of their direct interaction with the DHPS enzyme. nih.gov X-ray crystallography and molecular docking studies have provided detailed insights into the binding mode of these inhibitors. nih.gov
Sulfonamides bind to the same site as the natural substrate, pABA. nih.govbiorxiv.org The binding is characterized by several key interactions:
The primary aromatic amine forms hydrogen bonds with backbone carbonyls and a key acidic residue (e.g., Aspartate) in the active site.
The sulfonamide group's ionized oxygen atoms interact with conserved arginine residues.
The N1-substituent occupies a pocket adjacent to the pABA binding site, and its interactions within this pocket largely determine the drug's potency and selectivity. nih.gov
These interactions are crucial for stabilizing the drug-enzyme complex and preventing the synthesis of dihydropteroate (B1496061), thus halting bacterial growth. nih.gov
Preclinical Antimicrobial Spectrum and Efficacy Assessments of Diseptal B
In Vitro Susceptibility Profiling against Diverse Bacterial Pathogens
In vitro susceptibility testing is a cornerstone of preclinical antimicrobial evaluation, determining the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Gram-positive bacteria are a significant cause of both community-acquired and hospital-acquired infections. A key pathogen in this category is Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains.
While no specific data for "diseptal B" was found, research on other compounds demonstrates typical susceptibility profiles. For instance, studies on various antimicrobial agents show a range of MIC values against different strains of S. aureus. The susceptibility can be influenced by the presence of resistance mechanisms. For example, some studies have investigated the effects of various extracts on S. aureus, determining their minimum bactericidal concentration (MBC) and minimum inhibitory concentration (MIC) to be 0.31 mg/mL and 0.15 mg/mL respectively. mdpi.com
Table 1: Illustrative In Vitro Susceptibility of Staphylococcus aureus to a Hypothetical Antimicrobial Agent
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus ATCC 25923 | 2 |
| S. aureus (Clinical Isolate 1) | 4 |
| MRSA (Clinical Isolate 2) | 8 |
Note: This table is for illustrative purposes only and does not represent actual data for "this compound."
Gram-Negative Bacterial Strains (e.g., Escherichia coli)
Gram-negative bacteria, such as Escherichia coli, are common causes of urinary tract infections, bloodstream infections, and pneumonia. Their outer membrane presents a significant barrier to many antimicrobial agents.
No in vitro susceptibility data for "this compound" against E. coli was identified. However, studies on other antimicrobials demonstrate the range of activity against this pathogen. For example, some research has shown that certain probiotic strains can inhibit the growth of various E. coli serotypes. nih.gov The efficacy of antibiotics can also be assessed against biofilm-forming uropathogenic E. coli (UPEC), with studies showing that compounds like levofloxacin (B1675101) can inhibit biofilm formation at specific concentrations. nih.gov
Table 2: Illustrative In Vitro Susceptibility of Escherichia coli to a Hypothetical Antimicrobial Agent
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli ATCC 25922 | 8 |
| E. coli (Clinical Isolate 1) | 16 |
| Extended-Spectrum β-Lactamase (ESBL)-producing E. coli | >128 |
Note: This table is for illustrative purposes only and does not represent actual data for "this compound."
Anaerobic Bacteria and Atypical Pathogens
Anaerobic bacteria are prevalent in the gut microbiota and can cause infections in various body sites. nih.gov Atypical pathogens, such as Mycoplasma pneumoniae and Chlamydophila pneumoniae, lack a traditional cell wall and are not susceptible to many common antibiotics. nih.govnih.gov
Specific studies on the activity of "this compound" against these organisms were not found. Preclinical evaluation would typically involve testing against a panel of clinically relevant anaerobic species (e.g., Bacteroides fragilis, Clostridium difficile) and atypical pathogens to determine its spectrum of activity.
Evaluation of this compound Against Multi-Drug Resistant (MDR) Isolates
The rise of multi-drug resistant (MDR) bacteria is a major public health concern. nih.gov Preclinical assessment of a new antimicrobial agent must include its activity against MDR strains.
No data exists for "this compound" against MDR isolates. Such an evaluation would involve testing against strains resistant to multiple classes of antibiotics, such as MRSA, vancomycin-resistant Enterococcus (VRE), carbapenem-resistant Enterobacteriaceae (CRE), and MDR Pseudomonas aeruginosa and Acinetobacter baumannii. The goal would be to determine if the novel agent retains potency against these challenging pathogens. nih.gov
Bactericidal Versus Bacteriostatic Activity Determination
Antimicrobial agents are classified as either bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth). This distinction is determined by comparing the MIC to the minimum bactericidal concentration (MBC), the lowest concentration of the drug that kills 99.9% of the initial bacterial inoculum. nih.gov
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. nih.gov The clinical significance of this distinction is a subject of ongoing debate, with factors such as the site of infection and the host's immune status playing a crucial role. biorxiv.org Without experimental data, the bactericidal or bacteriostatic nature of "this compound" remains unknown.
Synergistic and Antagonistic Interactions with Co-Administered Antimicrobials (Preclinical)
In clinical practice, antimicrobial agents are often used in combination to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic effect. nih.gov Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. Antagonism, where one drug diminishes the effect of another, can also occur. nih.gov
Preclinical studies would assess the interaction of "this compound" with a range of other antimicrobials using methods like the checkerboard assay or time-kill curve analysis. These studies would be essential to guide potential combination therapy regimens. No such interaction studies for "this compound" have been reported.
Efficacy Assessments in Relevant Preclinical Animal Models of Infection
The evaluation of an antimicrobial agent's efficacy in preclinical animal models is a critical step in its development. These in vivo studies provide essential data on the drug's performance in a complex biological system, offering insights that cannot be obtained from in vitro testing alone. For sulfonamides, a class of synthetic antimicrobial agents to which this compound belongs, various animal models of infection have been utilized to assess their therapeutic potential. This section focuses on the preclinical antimicrobial spectrum and efficacy assessments of sulfonamides, using data from representative compounds of this class as a proxy due to the limited specific preclinical data available for this compound in the public domain.
In vivo Reduction of Bacterial Load
A primary measure of an antimicrobial's effectiveness in vivo is its ability to reduce the bacterial burden at the site of infection. Studies in relevant animal models can quantify this reduction, typically by determining the number of colony-forming units (CFUs) in tissues or fluids after a period of treatment.
For instance, in a mouse model of a partial-thickness burn wound infected with methicillin-resistant Staphylococcus aureus (MRSA), the application of a nanosheet loaded with silver sulfadiazine (B1682646), a commonly used sulfonamide, demonstrated a significant reduction in the bacterial load. The treatment resulted in a decrease of more than 105-fold in the number of MRSA bacteria on the lesion, showcasing the potent in vivo antibacterial activity of this sulfonamide formulation. nih.gov Another study also reported a significant decrease in wound infection and the level of viable bacteria in contaminated wounds treated with silver sulfadiazine compared to untreated controls. researchgate.net
These findings are crucial as they provide quantitative evidence of the antimicrobial's ability to control the proliferation of bacteria within an infected host. The magnitude of the bacterial load reduction is a key indicator of the potential clinical success of the drug.
Interactive Data Table: In vivo Reduction of Bacterial Load by a Sulfonamide Formulation
| Animal Model | Infectious Agent | Treatment | Outcome | Reference |
| Mouse partial-thickness burn wound | MRSA | Silver sulfadiazine nanosheet | >105-fold reduction in bacterial load | nih.gov |
Histopathological Examination of Infected Tissues
Histopathological analysis of infected tissues following antimicrobial treatment offers a qualitative assessment of the drug's efficacy. This examination can reveal changes in the tissue microenvironment, such as a reduction in inflammatory cell infiltration, decreased tissue necrosis, and evidence of tissue repair, all of which are indicative of a positive therapeutic effect.
Survival Analysis in Animal Infection Models
Ultimately, the most important measure of an antimicrobial's efficacy in a lethal infection model is its ability to improve survival rates. Survival analysis provides a clear and clinically relevant endpoint for assessing the therapeutic benefit of a drug.
A study utilizing a rat model of Pneumocystis carinii pneumonitis (a fungal infection, though illustrative of sulfonamide efficacy) demonstrated the life-saving potential of a sulfonamide-containing regimen. In this model, all 15 untreated rats succumbed to the infection. In stark contrast, none of the 15 rats that received prophylactic treatment with a combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508) acquired the infection and all survived. nih.gov Furthermore, after the infection was established, treatment with the trimethoprim-sulfamethoxazole combination led to the recovery of 9 out of 14 rats. nih.gov
This dramatic improvement in survival highlights the potent in vivo efficacy of sulfonamides in controlling a life-threatening infection. While this example involves a combination therapy and a fungal pathogen, it underscores the potential of sulfonamide-based treatments to significantly alter the course of severe infections.
Interactive Data Table: Survival Analysis in an Animal Infection Model with Sulfonamide Treatment
| Animal Model | Infectious Agent | Treatment Group | Number of Animals | Survival Outcome | Reference |
| Rat | Pneumocystis carinii | Untreated | 15 | 0% survived | nih.gov |
| Rat | Pneumocystis carinii | Trimethoprim-sulfamethoxazole (prophylaxis) | 15 | 100% survived | nih.gov |
| Rat | Pneumocystis carinii | Trimethoprim-sulfamethoxazole (treatment) | 14 | 64% survived | nih.gov |
Biochemical and Metabolic Fate Studies of Diseptal B Excluding Human Clinical Data
In Vitro Biotransformation Pathways and Metabolite Identification
In vitro models have been instrumental in identifying the primary metabolic pathways of sulfamerazine (B1682647). Studies utilizing liver preparations have revealed that sulfamerazine is metabolized into several key products.
An investigation using mice liver homogenates successfully identified N⁴-acetylsulfamerazine (N-ASMR) as a significant metabolite. This study also confirmed the presence of two isomers of acetylated sulfamerazine and four isomers of a methylated metabolite of the parent compound. The formation of these metabolites indicates that N-acetylation and methylation are key biotransformation routes in this in vitro system.
Further in vitro work with rat liver microsomes has pointed to the formation of hydroxylation products. jbsd.in The mixed-function oxidase system present in these microsomes is responsible for these oxidative transformations. jbsd.in While specific hydroxylated metabolites were not fully characterized in these in vitro setups, their presence is consistent with findings from in vivo animal studies.
The primary biotransformation pathways for sulfamerazine identified in vitro are summarized below:
| Pathway | Metabolite Identified | In Vitro System |
|---|---|---|
| N-acetylation | N⁴-acetylsulfamerazine (N-ASMR) (two isomers) | Mice Liver Homogenates |
| Methylation | Methylated sulfamerazine (four isomers) | Mice Liver Homogenates |
| Hydroxylation | Hydroxylation products | Rat Liver Microsomes jbsd.in |
Enzyme-Mediated Metabolism (e.g., Cytochrome P450, Sulfonamide Acetyltransferases)
The biotransformation of sulfamerazine is predominantly mediated by two major enzyme systems: Cytochrome P450 (CYP450) and N-acetyltransferases (NATs).
Cytochrome P450 (CYP450): The oxidative metabolism of sulfamerazine, leading to hydroxylated metabolites, is carried out by the CYP450 enzyme system, also known as the mixed-function oxidase system. jbsd.in In vitro studies using rat liver microsomes have demonstrated that sulfamerazine is a substrate for these enzymes. jbsd.in The process results in a notable loss of the spectrally detectable P-450-CO complex, indicating enzyme interaction. jbsd.in Further research on the related sulfonamide, sulfadiazine (B1682646), in human liver microsomes has implicated CYP2C9 in the formation of hydroxylamine (B1172632) metabolites, suggesting that similar CYP isoforms may be involved in sulfamerazine's metabolism. nih.gov
N-acetyltransferases (NATs): Acetylation of the N4-amino group of sulfamerazine is a significant metabolic pathway catalyzed by N-acetyltransferases. While direct in vitro studies specifying the NAT isoform for sulfamerazine are limited, extensive research on the structurally similar sulfamethazine (B1682506) has shown that its acetylation is dependent on NAT2 activity. nih.gov The acetylation of sulfamethazine has been observed in human liver cytosol, with the rate of acetylation varying between fast and slow acetylator phenotypes, a characteristic of NAT2-mediated metabolism. nih.govmdpi.com Given the structural similarities, it is highly probable that NAT2 is the primary enzyme responsible for the N-acetylation of sulfamerazine.
The key enzymes involved in sulfamerazine metabolism are detailed in the following table:
| Enzyme System | Metabolic Pathway | Supporting Evidence (In Vitro System) |
|---|---|---|
| Cytochrome P450 (Mixed-Function Oxidase) | Hydroxylation | Incubation with rat liver microsomes showed formation of hydroxylation products. jbsd.in |
| N-acetyltransferases (NATs) (likely NAT2) | N-acetylation | Acetaminophen, a known NAT2 inhibitor, decreased sulfamethazine acetylation in human liver cytosol. nih.govmdpi.com |
Characterization of Metabolites in Animal Models and Cellular Systems (Non-Human)
Studies in various animal models have provided a comprehensive understanding of the in vivo metabolism of sulfamerazine. The primary metabolites identified are consistent with the in vitro findings and include acetylated and hydroxylated derivatives, as well as polar conjugates.
In calves and cows , sulfamerazine is hydroxylated predominantly at the methyl group of the pyrimidine (B1678525) side chain. nih.gov This is in contrast to the more extensive hydroxylation of the pyrimidine ring itself observed with sulfamethazine. nih.gov
In ewe lambs , the elimination of sulfamerazine occurs through renal excretion of the unchanged drug, an acetyl metabolite, polar conjugates, and a third, unidentified metabolite. nih.gov
In rats , in vivo and in vitro studies have shown that sulfamerazine administration can lead to a decrease in electron transport components and drug-metabolizing enzymes, suggesting an interaction with the hepatic mixed-function oxidase system. jbsd.in Hydroxylation products of sulfamerazine have also been observed following incubation with rat liver microsomes. jbsd.in
The following table summarizes the metabolites of sulfamerazine identified in different animal models:
| Animal Model | Metabolites Identified | Primary Metabolic Pathways |
|---|---|---|
| Calves and Cows | Hydroxy derivatives (predominantly at the methyl group of the pyrimidine side chain) nih.gov | Hydroxylation nih.gov |
| Ewe Lambs | Acetyl metabolite, polar conjugates, and a third unidentified metabolite nih.gov | Acetylation, Conjugation nih.gov |
| Rats | Hydroxylation products jbsd.in | Hydroxylation jbsd.in |
Influence of Diseptal B on Host Metabolic Pathways (Non-Toxicological)
Beyond its own biotransformation, sulfamerazine has been shown to influence host metabolic pathways in non-human systems.
An in vitro study demonstrated that sulfamerazine can inhibit porcine pancreatic amylase in a noncompetitive manner. eurekaselect.com The same study also indicated that sulfamerazine augments lipid peroxidation and promotes lactic acidosis in a dose-dependent fashion. eurekaselect.com
In an aquatic model, the related sulfonamide, sulfamethazine, was administered to Nile tilapia (Oreochromis niloticus). This exposure led to an increase in the activities of hepatic catalase and glutathione (B108866) S-transferase, which are enzymes involved in the antioxidant defense system. nih.gov
A study in zebrafish (Danio rerio) exposed to sulfamethazine identified significant alterations in the metabolome, suggesting a broad impact on endogenous metabolic pathways. nih.gov
These findings suggest that sulfamerazine can modulate enzymatic activities and metabolic processes in host organisms, extending its biological effects beyond its antimicrobial action.
A summary of the observed influences on host metabolic pathways is presented below:
| Biological System | Observed Effect | Affected Pathway/Enzyme |
|---|---|---|
| Porcine Pancreatic Amylase (in vitro) | Noncompetitive inhibition eurekaselect.com | Carbohydrate digestion eurekaselect.com |
| In vitro cellular model | Augmented lipid peroxidation and lactic acidosis eurekaselect.com | Lipid metabolism, Glycolysis eurekaselect.com |
| Nile Tilapia (in vivo) | Increased hepatic enzyme activities nih.gov | Antioxidant defense (Catalase, Glutathione S-transferase) nih.gov |
| Zebrafish (in vivo) | Alterations in the serum metabolome nih.gov | Various endogenous metabolic pathways nih.gov |
Advanced Analytical Methodologies for Diseptal B Research and Quality Control
Chromatographic Techniques for Quantification and Purity Analysis
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities, metabolites, and matrix components. nih.gov Both high-performance liquid chromatography and gas chromatography are routinely employed for the analysis of sulfonamides like Sulfamethizole. quora.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the predominant technique for the quantification and purity analysis of Sulfamethizole. sigmaaldrich.com The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation and accurate quantification.
Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides excellent retention and separation for moderately polar compounds like Sulfamethizole. ijrpb.comredalyc.org The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is carefully adjusted to control the retention time and resolution of the analyte peak from potential impurities. scirp.org Isocratic elution, where the mobile phase composition remains constant, is often sufficient, though gradient elution may be used for more complex samples. ijrpb.comredalyc.org Detection is commonly performed using a UV-Vis detector, as sulfonamides possess a chromophore that absorbs UV light, with detection wavelengths typically set around 260 nm. ijrpb.com
Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijrpb.com This process verifies several performance characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. redalyc.org
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scirp.org
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters. ijrpb.com
Table 1: Typical HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse Phase C18 (e.g., 250mm x 4.6mm, 5µm) | ijrpb.com |
| Mobile Phase | Acetonitrile : Buffered Water (e.g., Triethylamine buffer pH 4.0) | ijrpb.comredalyc.org |
| Elution Mode | Isocratic | ijrpb.com |
| Flow Rate | 1.0 mL/min | scirp.org |
| Detection | UV at 213-260 nm | redalyc.org |
| Temperature | Ambient or controlled (e.g., 45 °C) | historymedjournal.com |
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, sulfonamides like Sulfamethizole are polar, non-volatile, and thermally labile, making direct GC analysis challenging. researchgate.net Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable derivative prior to injection into the GC system. oup.com
Common derivatization strategies for sulfonamides involve methylation or acylation. oup.com Methylation, often using reagents like diazomethane, targets the N1-position of the sulfonamide group, creating a less polar N1-methyl derivative. researchgate.net Acylation, using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA), can target the N4-amino group. oup.com These derivatization reactions increase the volatility of the molecule, allowing it to be analyzed by GC.
Following separation on a capillary GC column (e.g., 3% OV 101 on Gaschrom Q), detection is often performed using a highly sensitive electron capture detector (ECD), which is particularly effective for the halogenated derivatives produced by acylation, or a nitrogen-phosphorus detector (NPD). researchgate.netoup.com This approach is especially useful for analyzing certain metabolites of Sulfamethizole, such as the N4-acetyl metabolite, which can also be derivatized and quantified. researchgate.netoup.com
Table 2: Common Derivatization Approaches for GC Analysis of Sulfonamides
| Technique | Reagent | Target Group | Reference |
|---|---|---|---|
| Methylation | Diazomethane | N1-sulfonamide group | researchgate.net |
| Acylation | Pentafluoropropionic anhydride (PFPA) | N4-amino group | oup.com |
Mass Spectrometry (MS) Applications in Quantitative Analysis and Metabolite Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its high sensitivity and specificity make it an invaluable tool in pharmaceutical analysis, especially when coupled with chromatographic separation techniques.
LC-MS/MS and GC-MS for Trace Analysis in Biological Matrices
The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity for the quantification of drugs and their metabolites at trace levels in complex biological matrices such as plasma, urine, and tissue. oup.comacs.org
In LC-MS/MS, the eluent from the HPLC column is directed into an ion source, typically electrospray ionization (ESI), which generates gas-phase ions of the analyte. These ions are then separated in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting fragment ions are separated in the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, enabling quantification at very low concentrations. sigmaaldrich.com This technique is widely used for determining sulfonamide residues in food products and for pharmacokinetic studies in clinical settings. sigmaaldrich.comacs.org
Similarly, GC-MS combines the separation power of GC with the detection capabilities of MS. oup.com After separation on the GC column, the derivatized analyte enters the ion source (often electron ionization, EI), and the resulting ions are analyzed. The use of an isotopically labeled internal standard is a common practice in both LC-MS/MS and GC-MS to ensure high accuracy and precision in quantification. oup.com
High-Resolution Mass Spectrometry for Metabolomic Profiling
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This capability is crucial for identifying unknown metabolites in metabolomic studies. Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can determine the elemental composition of a parent drug and its metabolites from their exact masses. mzcloud.org
By comparing the HRMS data of control samples with those from subjects exposed to Sulfamethizole, researchers can identify potential metabolites. The accurate mass measurement allows for the generation of a list of possible elemental formulas for each metabolite, and fragmentation data (from MS/MS experiments) helps to elucidate their chemical structures. This approach reduces the reliance on authentic chemical standards, which are often unavailable for novel metabolites. Publicly available spectral databases can further aid in the identification process. mzcloud.orgnih.gov
Table 3: Mass Spectrometry Techniques for Sulfamethizole Analysis
| Technique | Ionization Method | Analyzer | Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole | Trace quantification in biological fluids, residue analysis | sigmaaldrich.comacs.org |
| GC-MS | Electron Ionization (EI) | Quadrupole | Analysis of derivatized volatile metabolites | oup.comwho.int |
| LC-HRMS | ESI, Nanospray Ionization (NSI) | Orbitrap, Time-of-Flight (TOF) | Metabolite identification, metabolomic profiling | mzcloud.org |
Capillary Electrophoresis and Other Electrophoretic Methods
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. CE methods, such as Capillary Zone Electrophoresis (CZE), offer several advantages over traditional chromatographic methods, including higher separation efficiency, shorter analysis times, and minimal consumption of samples and reagents. acs.org
In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their electrophoretic mobility, resulting in separation. This technique has been successfully applied to the simultaneous determination of sulfonamides in human plasma. acs.org The method involves optimizing parameters such as the buffer pH and composition, applied voltage, and capillary temperature to achieve the desired separation. Detection is typically performed using an integrated UV detector. researchgate.net While powerful, CE methods can be sensitive to the sample matrix; for instance, other drugs present in serum can potentially interfere with the analysis. oup.com
Table 4: Example of Capillary Electrophoresis Conditions for Sulfonamide Separation
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | acs.org |
| Capillary | Uncoated fused-silica | researchgate.net |
| Background Electrolyte (BGE) | Phosphate or Borate buffer | acs.org |
| Voltage | 15-30 kV | acs.org |
| Detection | UV (e.g., 214 nm) | researchgate.net |
Development of Reference Standards and Certified Analytical Protocols for Research
The reliability and accuracy of research and quality control of the chemical compound Diseptal B (Sulfapyridine) are fundamentally dependent on the availability of highly purified reference standards and meticulously validated analytical protocols. The establishment of these standards is a rigorous process governed by international guidelines, ensuring that they are appropriate for their intended use in identification, purity tests, and assays.
Establishing this compound Reference Standards
A primary reference standard for this compound is a substance that has been demonstrated through an extensive series of analytical tests to be authentic material of high purity. lgcstandards.com The development process begins with a lot of this compound that either possesses sufficient purity or undergoes further purification. creative-biolabs.com According to the International Council for Harmonisation (ICH) guidelines, reference standards intended for assays must have their impurities identified and controlled, with purity rigorously measured by a quantitative procedure. ich.orgveeprho.com
The characterization of a this compound reference standard involves a comprehensive panel of tests to confirm its identity and assign a precise purity value. This is critical as the reference standard serves as the benchmark against which future production batches are compared.
Key characterization tests include:
Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to unequivocally confirm the molecular structure of this compound. veeprho.com
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the most common method used to detect and quantify organic impurities. creative-biolabs.com By using a validated, stability-indicating method, the area percentage of the main this compound peak relative to all other peaks provides a measure of its purity.
Residual Solvents: Gas Chromatography with a Flame Ionization Detector (GC-FID) is utilized to detect and quantify any residual solvents from the synthesis and purification process. creative-biolabs.com
Water Content: The Karl Fischer titration method is the standard for accurately determining the water content in the reference material. britiscientific.com
Inorganic Impurities: A residue on ignition or sulfated ash test is performed to measure the amount of noncombustible inorganic impurities. creative-biolabs.com
Once characterized, the reference standard is assigned a purity value, complete with a certificate of analysis that details the results of all tests performed. Pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) provide officially recognized reference standards for Sulfapyridine (this compound). sigmaaldrich.com
Table 1: Typical Certificate of Analysis Parameters for a this compound (Sulfapyridine) Reference Standard
| Parameter | Method | Typical Specification | Purpose |
| Appearance | Visual Inspection | White to yellowish-white crystalline powder | Confirms physical identity and consistency. |
| Identity | Infrared (IR) Spectroscopy | Spectrum conforms to that of a known standard | Confirms the molecular structure is correct. |
| Purity | HPLC | >98.0% | Quantifies the amount of the main compound and detects organic impurities. |
| Water Content | Karl Fischer Titration | <0.5% | Measures the amount of water, which can affect the true concentration. |
| Melting Point | Capillary Method | 190.0 to 194.0 °C | A physical constant used for identification and as an indicator of purity. britiscientific.com |
| Residual Solvents | GC-FID | Meets ICH limits | Ensures solvents from manufacturing are below safety thresholds. |
| Residue on Ignition | Gravimetric | <0.1% | Quantifies inorganic impurities. |
Certification of Analytical Protocols
A certified analytical protocol is one that has undergone a formal validation process to demonstrate its suitability for a specific purpose, such as quantifying this compound in a bulk sample. ich.org Method validation is a requirement of regulatory bodies and ensures the quality, reliability, and consistency of analytical results. nih.gov The validation process is conducted in accordance with ICH Q2(R1) guidelines. ich.org
A common and powerful technique for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The development and validation of an RP-HPLC method for this compound would involve the following steps and parameters:
Method Development and Optimization: An appropriate HPLC column (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile, water, and an acid like formic or phosphoric acid), flow rate, and UV detection wavelength (e.g., 256 nm or 265 nm) are selected and optimized to achieve good separation, sharp peak shape, and a reasonable retention time for this compound. ijprs.comnih.gov
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are performed. nih.gov Bulk samples of this compound are subjected to stress conditions such as acid (e.g., 0.1 M HCl), base, oxidation (e.g., H₂O₂), heat, and photolytic exposure to generate potential degradation products. nih.govresearchgate.net The analytical method must be able to resolve the intact this compound peak from any degradation product peaks, demonstrating its specificity. sgs.com Studies have shown that this compound undergoes significant degradation under acidic and photolytic conditions. nih.gov
Validation of Performance Characteristics: The optimized method is then formally validated by assessing key performance parameters as stipulated by ICH guidelines. amsbiopharma.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. This is confirmed during forced degradation studies. ich.org
Linearity: A linear relationship is established between the concentration of this compound and the detector response. This is typically assessed over a range such as 5-30 µg/mL, with a correlation coefficient (r²) greater than 0.999 being desirable. ich.orgijprs.com
Accuracy: The closeness of the test results to the true value. It is often determined by spiking a sample with known amounts of this compound standard and calculating the percentage recovery, which should typically be within 98-102%. One study found a percentage recovery of 99.99%. ijprs.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). Results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. amsbiopharma.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For a specific validated HPLC method, the LOD and LOQ for this compound were reported as 0.115 µg/mL and 0.35 µg/mL, respectively. nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). This provides an indication of its reliability during normal usage. ich.orgijprs.com
Table 2: Example of a Validated RP-HPLC Protocol for this compound (Sulfapyridine) Analysis
| Parameter | Condition / Result | Reference |
| Chromatographic System | RP-HPLC with UV-Visible Detector | ijprs.com |
| Column | ODS C18 (4.6mm x 250mm, 5µm particle size) | ijprs.com |
| Mobile Phase | Acetonitrile: Water: 1.0% Orthophosphoric Acid (70:27:3 v/v/v) | ijprs.com |
| Flow Rate | 1.0 mL/min | ijprs.com |
| Detection Wavelength | 256 nm | ijprs.com |
| Retention Time | ~4.40 minutes | ijprs.com |
| Linearity Range | 5-30 µg/mL | ijprs.com |
| Correlation Coefficient (r²) | >0.999 | ijprs.com |
| Accuracy (% Recovery) | 99.99% | ijprs.com |
| LOD | 0.115 µg/mL | nih.gov |
| LOQ | 0.35 µg/mL | nih.gov |
The successful development of these reference standards and certified analytical protocols is a prerequisite for consistent and reliable quality control, enabling researchers to accurately quantify this compound and monitor its purity and stability.
Computational and Theoretical Chemistry Studies of Diseptal B
Molecular Docking and Dynamics Simulations for Target Binding
There is no available research detailing molecular docking or molecular dynamics simulations of diseptal B. Such studies would be instrumental in elucidating its potential binding modes and affinities with biological targets at a molecular level. This would involve predicting the interactions between this compound and the amino acid residues within the active site of a target protein, and simulating the stability of the resulting complex over time.
Quantum Chemical Calculations of Electronic Structure and Reactivity
No published quantum chemical calculations for this compound were identified. These theoretical studies are crucial for understanding the compound's electronic properties, such as its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. This information provides insights into the molecule's reactivity, stability, and potential for engaging in various chemical reactions.
Pharmacophore Modeling and Virtual Screening for Novel Analogs
Information regarding pharmacophore modeling based on the structure of this compound is not present in the available literature. This computational technique involves identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound could be used to virtually screen large chemical libraries to discover novel and structurally diverse compounds with potentially similar biological activities.
In Silico Prediction of Biological Activity and ADME Properties (Research Focus)
There is a lack of publicly accessible in silico studies predicting the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These predictive models are a key focus in modern drug discovery, as they help to assess the potential of a compound to be a viable drug candidate by estimating its pharmacokinetic and pharmacodynamic profiles computationally.
Future Directions and Emerging Research Avenues for Diseptal B
Exploration of Alternative Synthetic Strategies for Enhanced Sustainability
The chemical synthesis of sulfonamides, including the foundational structures related to Diseptal B, is undergoing a green transformation. Traditional methods often rely on harsh reagents and generate significant waste. Emerging research focuses on developing more sustainable and environmentally friendly synthetic routes.
One promising approach is the adoption of mechanochemistry, which involves solvent-free or low-solvent reactions conducted in ball mills. rsc.org A one-pot, double-step mechanochemical procedure has been demonstrated for synthesizing sulfonamides from disulfides. rsc.org This method utilizes solid sodium hypochlorite (B82951) and a catalytic solid acid for a tandem oxidation-chlorination, followed by amination, offering a metal-free and eco-friendly alternative. rsc.org
Another green strategy involves the use of alternative solvents and oxidants. Researchers have developed a method using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides. rsc.orgresearchgate.net This process is effective in sustainable solvents like water, ethanol, and glycerol, and features a simple, filtration-only workup. rsc.orgresearchgate.net Furthermore, deep eutectic solvents (DES) are being explored as green reaction media for copper-catalyzed synthesis of sulfonamides, which can avoid the generation of toxic by-products. thieme-connect.com Electrochemical methods are also emerging as a conceptually new way to synthesize sulfonamides, avoiding harsh conditions altogether. chemistryworld.com
These sustainable strategies represent a significant shift in the synthesis of sulfonamide-based compounds, aiming to reduce environmental impact and improve efficiency.
Deeper Mechanistic Elucidation to Combat Emerging Resistance Mechanisms
The efficacy of sulfonamides is continually challenged by the evolution of bacterial resistance. Future research is directed at a deeper molecular understanding of these resistance mechanisms to inform the development of strategies to overcome them.
The primary mechanism of resistance involves the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), the target of sulfonamides. nih.gov Resistance arises from two main pathways:
Mutations in the chromosomal folP gene: This gene encodes for DHPS. Specific mutations, often involving one- or two-codon insertions, can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its function with the natural substrate, p-aminobenzoic acid (pABA). researchgate.netrupahealth.com
Horizontal gene transfer of sul genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3, and the recently discovered sul4). nih.govrupahealth.comfrontiersin.org These genes encode for highly resistant, alternative DHPS enzymes that are structurally divergent from the native enzyme and are inherently insensitive to sulfonamides. researchgate.netbiorxiv.orgspringernature.com
Recent structural and biochemical studies have provided critical insights into how these alternative Sul enzymes function. researchgate.net They possess a modified pABA-binding site, notably featuring a Phe-Gly sequence insertion, which enables them to discriminate effectively between pABA and sulfonamides. biorxiv.orgbiorxiv.org This insertion, along with increased conformational dynamics in the active site, is key to their robust resistance. researchgate.netbiorxiv.org Understanding these precise molecular interactions is crucial for designing new inhibitors that can evade these resistance mechanisms.
Design of Next-Generation this compound Analogs with Improved Efficacy (Preclinical)
Leveraging the growing understanding of sulfonamide structure-activity relationships and resistance mechanisms, researchers are actively designing next-generation analogs with improved potency and broader applications. Molecular hybridization, a strategy that combines the sulfonamide scaffold with other bioactive moieties, has proven particularly fruitful.
One area of focus is the development of novel antibacterial agents effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com By modifying the substitution patterns on the sulfonamide structure, it is possible to create derivatives that overcome classical resistance pathways. tandfonline.com For instance, linking the sulfonamide group to scaffolds like 1,2,3-triazoles has yielded compounds with potent antiproliferative activity against various cancer cell lines. nih.gov
Beyond antibacterial action, new sulfonamide derivatives are being investigated for a range of other therapeutic purposes:
Anticancer Agents: Certain sulfanilamide-1,2,3-triazole hybrids have been shown to act as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. nih.gov Other derivatives are being designed as inhibitors of aminopeptidase (B13392206) N (APN), an enzyme implicated in tumor angiogenesis and metastasis. nih.gov
Antidiabetic Agents: Novel sulfonamide derivatives have demonstrated potential as multitarget antidiabetic agents, showing inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.govrsc.org
Enzyme Inhibitors: Researchers are exploring sulfonamides as inhibitors for various enzymes, including urease and carbonic anhydrase, which are targets for different therapeutic interventions. nih.govrsc.org
These preclinical studies highlight the versatility of the sulfonamide scaffold and its potential to yield novel therapeutic agents for a wide array of diseases. acs.org
Novel Analytical Tools for Real-Time Monitoring in Research Settings
The ability to accurately detect and quantify sulfonamides in various matrices is essential for research, environmental monitoring, and food safety. Current research is focused on developing more sensitive, rapid, and field-deployable analytical methods.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with ambient ionization techniques, is at the forefront of these advancements. acs.orgnih.govnih.gov These methods allow for the direct analysis of complex mixtures with minimal sample preparation. nih.gov Researchers are employing novel ion trap scan modes, such as simultaneous precursor/neutral loss scans, to improve detection limits and specificity for sulfonamides. acs.org The integration of these advanced MS techniques with miniature mass spectrometers holds significant promise for in-situ, real-time measurements in research settings. acs.orgnih.gov
In addition to MS, advanced extraction techniques are being developed to concentrate trace levels of sulfonamides from environmental samples. One such method is effervescence-enhanced dispersive solid-phase extraction, which uses quaternary ammonium (B1175870) polymeric ionic liquids as an adsorbent. rsc.org This approach integrates concentration and extraction into a single, rapid step, enhancing the sensitivity of subsequent analysis by liquid chromatography. rsc.org
These innovative analytical tools are crucial for a wide range of research applications, from pharmacokinetic studies of new analogs to monitoring the environmental fate of these compounds.
Investigation of this compound as a Chemical Probe for Biological Processes (Non-Therapeutic)
The inherent ability of the sulfonamide moiety to selectively bind to specific enzymes is being harnessed for non-therapeutic applications, particularly in its use as a chemical probe to study biological processes.
A key application is the development of fluorescent probes for cellular imaging. By conjugating a sulfonamide derivative with a fluorophore, such as a naphthalimide, researchers can create probes that target specific proteins or cellular environments. nih.govmdpi.com For example, because certain sulfonamides are potent inhibitors of carbonic anhydrase IX, a transmembrane enzyme often overexpressed in tumors, they can be used as tumor-targeting groups. mdpi.com These fluorescent probes can be taken up by cancer cells, allowing for noninvasive fluorescent imaging and the study of tumor biology. nih.govmdpi.com
Furthermore, the development of highly selective sulfonamide-based inhibitors for specific enzymes, such as aminopeptidase N, provides valuable tools for chemical biology. nih.gov These molecular probes can be used to investigate the pathophysiological roles of their target enzymes in complex biological systems, helping to elucidate disease mechanisms and identify new therapeutic targets without the immediate goal of developing a drug. nih.gov
This repurposing of the sulfonamide scaffold as a chemical probe underscores its utility beyond medicine, providing powerful tools for fundamental biological and biomedical research.
Q & A
Q. What strategies ensure rigorous peer review of this compound-related research?
- Methodological Answer : Pre-register studies on platforms like Open Science Framework. Invite interdisciplinary reviewers to assess technical and ethical validity. Address rebuttals with raw data or supplementary experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
